1-(Diphenylmethyl)-2-methylazetidin-3-ol

Description

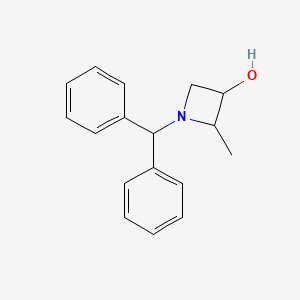

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-2-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIUWJMJDLQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between cis and trans 1-benzhydryl-2-methylazetidin-3-ol

Technical Guide: Stereochemical Differentiation and Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol

Executive Summary

1-Benzhydryl-2-methylazetidin-3-ol is a critical heterocyclic intermediate, primarily utilized in the synthesis of third-generation dihydropyridine calcium channel blockers, most notably Azelnidipine .[1][2] The molecule features an azetidine ring substituted with a bulky benzhydryl (diphenylmethyl) group at the nitrogen (

The stereochemical relationship between the

Part 1: Structural & Stereochemical Analysis[1][4]

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[4] This puckering significantly influences the spatial arrangement of substituents.[4]

Conformational Isomers

-

Trans-Isomer ((2S,3R) or (2R,3S)): The C2-Methyl and C3-Hydroxyl groups are on opposite faces of the ring.[2] This is the thermodynamically favored isomer due to minimized steric repulsion between the vicinal substituents.[4] In the context of Azelnidipine synthesis, the (2S,3R) enantiomer is often the target scaffold.[3]

-

Cis-Isomer ((2R,3R) or (2S,3S)): The substituents reside on the same face.[3] This configuration introduces significant steric strain (Van der Waals repulsion) between the methyl and hydroxyl groups, making it higher in energy and often the minor product in thermodynamic reaction conditions.[3][4]

Visualizing the Steric Pathway

The following diagram illustrates the structural relationship and the steric clash inherent in the cis isomer compared to the trans form.

Caption: Stereochemical divergence during the reduction of the azetidinone precursor. The trans-isomer minimizes steric clash.[1][2]

Part 2: Spectroscopic Differentiation (NMR)[2][3]

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers without X-ray crystallography.[4] The key differentiator is the vicinal coupling constant (

Coupling Constants ( )

In four-membered rings, the Karplus relationship dictates that cis protons (dihedral angle

| Parameter | Cis-Isomer | Trans-Isomer | Structural Logic |

| 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | Cis geometry in azetidines allows for better orbital overlap for coupling.[1][2] | |

| H-3 Chemical Shift | Downfield ( | Upfield ( | Deshielding due to steric compression in cis. |

| C-2 Methyl Shift | Distinct Doublet | Distinct Doublet | Shifts vary by solvent, but |

Diagnostic Protocol

-

Acquire a 1H NMR spectrum in

. -

Locate the signal for H-3 (typically a multiplet/triplet around 4.0–4.5 ppm).[1][2][4]

-

Locate the signal for H-2 (quartet/multiplet around 3.0–3.5 ppm).[1][2][4]

-

Measure the

-value.[1][2][4] If

Part 3: Synthetic Pathways & Stereocontrol[1][2]

The synthesis typically proceeds via the reduction of 1-benzhydryl-2-methylazetidin-3-one .[1][2] The stereoselectivity is governed by the size of the reducing agent and the temperature.[4]

Reduction Mechanism

The bulky benzhydryl group at

-

Hydride Approach: The hydride reagent (e.g.,

) prefers to attack the carbonyl carbon from the face opposite to the bulky methyl group (anti-Felkin-Anh or steric control). -

Result: Attack anti to the methyl group places the incoming hydride trans to the methyl, forcing the resulting hydroxyl group to be cis to the methyl (kinetic product). However, under thermodynamic control or specific chelation conditions, the trans-alcohol (hydroxyl trans to methyl) is favored.[3]

Note: In practice, reduction of 2-substituted-3-azetidinones often yields a mixture where the trans-isomer can be enriched via equilibration or specific bulky hydrides (e.g., L-Selectride) that amplify steric differentiation.[1][2]

Synthetic Workflow Diagram

Caption: Synthetic route and separation logic. The trans-isomer is typically isolated via salt formation.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis via NaBH4 Reduction

This protocol yields a mixture of isomers, typically requiring separation.[3]

-

Preparation: Dissolve 1-benzhydryl-2-methylazetidin-3-one (10.0 g, 40 mmol) in dry Methanol (100 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Sodium Borohydride (

, 1.5 g, 40 mmol) portion-wise over 30 minutes. Caution: Gas evolution.[1] -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4).

-

Quench: Quench with saturated

solution (50 mL). -

Extraction: Extract with Dichloromethane (

mL). Dry organic layer over

Protocol B: Separation of Isomers (Crystallization)

The trans-isomer often forms a more stable crystalline hydrochloride salt.[2][4]

-

Salt Formation: Dissolve the crude oil from Protocol A in Ethanol.

-

Acidification: Bubble dry HCl gas or add HCl/Ether solution until pH < 2.

-

Crystallization: Cool to 4°C overnight. The trans-1-benzhydryl-2-methylazetidin-3-ol hydrochloride typically precipitates as a white solid.[1][2]

-

Filtration: Filter the solid. The cis-isomer remains predominantly in the mother liquor.[4]

-

Recrystallization: Recrystallize from Isopropanol/Ethanol to achieve >99% diastereomeric excess (de).

Part 5: Functional Implications in Drug Development[4]

In the synthesis of Azelnidipine , the stereochemistry of the azetidinol moiety is preserved during the esterification step with the dihydropyridine core.

-

SAR (Structure-Activity Relationship): The spatial orientation of the azetidine ring affects the binding affinity to the L-type calcium channel. The trans-configuration ensures the bulky benzhydryl group is oriented away from the receptor binding pocket, preventing steric clash that would occur with the cis-isomer.

-

Quality Control: Regulatory standards for Azelnidipine require strict limits on the cis-isomer impurity (typically <0.15%).[1][2]

References

-

Azelnidipine Intermediate Synthesis

-

Stereochemical Assignment in Azetidines

-

Azelnidipine Pharmacology & Structure

-

General Reduction Protocols

Sources

- 1. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. rsc.org [rsc.org]

- 4. smbstcollege.com [smbstcollege.com]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Technical Guide: Safety, Handling, and Analysis of Azelnidipine Intermediate (CAS 159651-60-2)

This technical guide provides an in-depth Safety Data Sheet (SDS) and handling protocol for CAS 159651-60-2 , identified as cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol .

Technical Note on Identity: While frequently categorized as an "Azelnidipine Intermediate," this specific CAS corresponds to the 2-methyl analog of the standard Azelnidipine side chain (which is typically 1-(diphenylmethyl)azetidin-3-ol, CAS 18621-17-5). In drug development, this compound is often used as a structural probe, a specific impurity standard, or an intermediate for next-generation dihydropyridine calcium channel blockers.

PART 1: Chemical Identity & Molecular Context

This section establishes the precise chemical baseline. Unlike generic SDS documents, this guide emphasizes the structural implications of the cis-2-methyl configuration on reactivity and safety.

Substance Identification

| Parameter | Technical Specification |

| CAS Number | 159651-60-2 |

| Chemical Name | cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol |

| Synonyms | (2S,3R)-1-Benzhydryl-2-methylazetidin-3-ol; Azelnidipine Methyl-Analog Intermediate |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Structural Class | N-Heterocyclic Alcohol (Azetidine derivative) |

| Physical State | White to off-white crystalline solid |

The "Azelnidipine" Connection

Standard Azelnidipine synthesis utilizes a non-methylated azetidinyl ester. The introduction of the 2-methyl group in CAS 159651-60-2 introduces a chiral center adjacent to the nitrogen, significantly altering the steric environment during subsequent coupling reactions (e.g., esterification with dihydropyridine cores).

PART 2: Hazard Identification & Safety Logic

Expert Insight: The azetidine ring is highly strained (approx. 26 kcal/mol strain energy). While the benzhydryl group provides steric bulk that stabilizes the nitrogen, the ring remains susceptible to nucleophilic opening under acidic conditions or high heat, potentially releasing reactive alkylating species.

GHS Classification (Self-Validating Assessment)

Based on structure-activity relationships (SAR) of analogous benzhydryl-azetidines and vendor data.

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |

Precautionary Logic

-

P264 (Wash hands): Critical because lipophilic benzhydryl groups facilitate dermal absorption.

-

P280 (Eye Protection): Azetidinols are basic; contact with ocular tissue can cause saponification-like damage, though less severe than primary amines.

PART 3: Handling, Storage & Experimental Protocols

Storage Integrity Protocol

The stability of CAS 159651-60-2 is compromised by moisture and oxidative stress. The azetidine nitrogen is prone to N-oxide formation if left exposed to air.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.

-

Container: Amber glass with a PTFE-lined septum cap to prevent UV degradation and moisture ingress.

Solubilization & Reaction Setup

-

Solubility: Soluble in DMSO, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.[1]

-

Protocol: When preparing stock solutions in DMSO, use anhydrous DMSO to prevent hydrolytic ring-opening over time.

Emergency Response (Self-Validating)

-

Inhalation: Move to fresh air. Validation: If coughing persists >10 mins, assume respiratory sensitization and seek medical aid.

-

Skin Contact: Wash with PEG-400 (if available) or soap/water. Reasoning: PEG-400 solubilizes the lipophilic benzhydryl tail better than water alone.

-

Spill Cleanup: Do not sweep dry dust (aerosol risk). Wet with inert solvent (e.g., heptane) before wiping to suppress particulates.

PART 4: Analytical Verification & Synthesis Context

To ensure the integrity of your experiments, you must verify that CAS 159651-60-2 has not degraded into the open-chain amino alcohol or oxidized.

Quality Control Parameters

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic doublet for the methyl group (approx. 1.0–1.2 ppm) and the multiplet for the benzhydryl proton (approx. 4.3–4.5 ppm).

-

Purity Check: HPLC on a C18 column.

-

Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.

-

Retention: The benzhydryl group causes significant retention; expect elution late in the gradient.

-

Synthesis Workflow Visualization

The following diagram illustrates the role of this intermediate in the broader context of Dihydropyridine (DHP) synthesis, highlighting the critical coupling step where the SDS safety measures are most vital.

Figure 1: Synthetic pathway integrating CAS 159651-60-2 into dihydropyridine drug development.

PART 5: Toxicological & Ecological Data

Toxicological Profile

-

Acute Toxicity: Data is limited for the specific 2-methyl analog. Extrapolating from 1-(diphenylmethyl)azetidin-3-ol:

-

LD50 (Oral, Rat): Estimated >500 mg/kg but <2000 mg/kg.

-

-

Carcinogenicity: No specific data available. However, the benzhydryl moiety is metabolically stable; the primary concern is the alkylating potential of the azetidine ring if metabolically opened.

Ecological Impact

-

Aquatic Toxicity: High. The diphenylmethyl group confers high LogP (estimated >3.0), indicating potential for bioaccumulation in aquatic organisms.

-

Disposal: DO NOT release to drains. Incineration with afterburner and scrubber is the only acceptable disposal method due to the nitrogen content and aromatic rings.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol. Retrieved from (Search CAS 159651-60-2).

-

PubChem. (2025).[2] Compound Summary: Azelnidipine and Related Intermediates. National Library of Medicine. Retrieved from .

-

Ambeed. (2024). MSDS for CAS 159651-60-2. Retrieved from .

- Miyazaki, M., et al. (2000). "Synthesis and calcium antagonist activity of azelnidipine derivatives." Chemical & Pharmaceutical Bulletin, 48(11). (Contextual reference for Azelnidipine SAR).

Sources

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol IUPAC name

An In-depth Technical Guide to (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Abstract

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a chiral, four-membered heterocyclic compound featuring a highly functionalized azetidine core. The inherent ring strain, sp³-rich character, and defined stereochemistry of this scaffold make it a molecule of significant interest to medicinal chemists and drug development professionals.[1] The presence of a bulky N-diphenylmethyl (benzhydryl) group, a C2-methyl substituent, and a C3-hydroxyl group provides a unique combination of lipophilicity, conformational rigidity, and a reactive handle for further chemical modification. This technical guide provides a comprehensive overview of its nomenclature, structural and physicochemical properties, a proposed stereoselective synthetic pathway, and a discussion of its potential applications in modern drug discovery, grounded in the established utility of the azetidine motif in approved therapeutics.[1]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The Azetidine Motif in Drug Discovery

Azetidines, which are nitrogen-containing four-membered heterocycles, have become increasingly vital motifs in drug discovery.[1] Their significance stems from a unique combination of structural and chemical characteristics that can confer advantageous pharmacokinetic profiles to bioactive molecules.[1]

-

Structural Rigidity and sp³-Richness: The high ring strain and conformational rigidity of the azetidine ring reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Its three-dimensional, sp³-rich character is a desirable trait in modern drug design, often leading to improved solubility and metabolic stability compared to flat, aromatic systems.[1]

-

Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and cell permeability. Substituents on the ring can be used to precisely modulate properties like lipophilicity and basicity.[1][2]

-

Metabolic Stability: The azetidine scaffold is often more resistant to metabolic degradation than larger or more flexible amine-containing rings. This has led to its incorporation into several FDA-approved drugs, including baricitinib and cobimetinib, to enhance their in-vivo half-life.[1]

The Role of Key Substituents

The specific substitution pattern of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol imparts distinct features:

-

N-Diphenylmethyl (Benzhydryl) Group: This large, lipophilic group significantly influences the molecule's overall properties. It is a common feature in many centrally active agents and can enhance binding to hydrophobic pockets in target proteins.

-

C2-Methyl Group: The "magic methyl" effect in medicinal chemistry describes how the addition of a single methyl group can profoundly alter a compound's pharmacological profile.[3] In this context, the C2-methyl group can serve multiple purposes:

-

It can block potential sites of metabolic oxidation.

-

It can enforce a specific ring conformation.

-

It can create favorable steric interactions with a target receptor.

-

-

C3-Hydroxyl Group: The secondary alcohol provides a key point for interaction with biological targets through hydrogen bonding. It also serves as a versatile chemical handle for the synthesis of derivatives, such as esters or ethers, enabling the exploration of structure-activity relationships (SAR).[4]

Physicochemical and Structural Properties

Nomenclature and Identifiers

A clear and unambiguous identification of the molecule is critical for research and regulatory purposes.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-1-benzhydryl-2-methylazetidin-3-ol | [5] |

| Synonyms | cis-1-(diphenylmethyl)-2-methylazetidin-3-ol | |

| CAS Number | 159651-60-2 (for cis-isomer) | |

| Molecular Formula | C₁₇H₁₉NO | |

| Molecular Weight | 253.34 g/mol | [5] |

| InChI Key | RVJIUWJMJDLQIP-BBRMVZONSA-N | [5] |

Stereochemistry

The stereochemical designation (2S,3S) defines the absolute configuration at the two chiral centers, C2 and C3. This configuration places the methyl group and the hydroxyl group on the same face of the azetidine ring, resulting in a cis diastereomer. This defined three-dimensional arrangement is crucial for selective interaction with chiral biological macromolecules like enzymes and receptors.

Synthesis and Stereochemical Control

While numerous methods exist for synthesizing azetidines, achieving specific stereocontrol remains a key challenge.[2] A plausible, stereospecific synthesis for (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is proposed here, starting from a readily available chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the N-benzhydryl group and opening the azetidine ring to reveal a chiral amino alcohol precursor, which can be derived from a protected amino acid.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol is a conceptualized workflow based on established organic chemistry principles.

Step 1: Protection and Activation of L-Threonine

-

Protect the amine of L-threonine methyl ester with a suitable protecting group (e.g., Boc or Cbz).

-

Activate the primary alcohol (C4) by converting it into a good leaving group, such as a tosylate or mesylate, using TsCl or MsCl in the presence of a base like pyridine. Causality: This activation is essential for the subsequent intramolecular cyclization.

Step 2: Intramolecular Cyclization

-

Treat the activated intermediate with a non-nucleophilic base (e.g., NaH or K₂CO₃) in an appropriate solvent like THF or DMF.

-

The deprotonated amine will displace the leaving group via an intramolecular Sₙ2 reaction to form the protected (2S,3S)-2-methylazetidine-3-ol ring system. Causality: The stereochemistry of L-threonine directly translates to the cis-configuration of the azetidine product.

Step 3: Deprotection and N-Alkylation

-

Remove the amine protecting group under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz).

-

Alkylate the resulting secondary amine with benzhydryl bromide in the presence of a base (e.g., K₂CO₃ or DIEA) in a polar aprotic solvent like acetonitrile.

-

The reaction yields the final target molecule, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

Purification and Characterization Workflow

The final product must be rigorously purified and characterized to ensure its identity and purity for any downstream applications.

Caption: Standard workflow for product purification and analysis.

Spectroscopic and Analytical Characterization

| Technique | Predicted Observations and Rationale |

| ¹H NMR | ~7.2-7.5 ppm (m, 10H): Protons of the two phenyl rings on the benzhydryl group. ~4.5 ppm (s, 1H): The benzylic proton (CHPh₂). ~3.5-4.0 ppm (m, 1H): The proton on C3 bearing the hydroxyl group (CHOH). ~3.0-3.5 ppm (m, 1H): The proton on C2 adjacent to the methyl group. ~2.5-3.0 ppm (m, 2H): The two protons on the C4 of the azetidine ring. ~1.0-1.2 ppm (d, 3H): The methyl group protons at C2. |

| ¹³C NMR | ~125-145 ppm: Aromatic carbons of the benzhydryl group. ~70-80 ppm: The benzylic carbon (C-Ph₂). ~60-70 ppm: The C3 carbon attached to the hydroxyl group. ~50-60 ppm: The C2 carbon attached to the methyl group. ~45-55 ppm: The C4 carbon of the azetidine ring. ~10-20 ppm: The methyl carbon. |

| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad): O-H stretch from the alcohol. ~2850-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1600, 1495, 1450 cm⁻¹: C=C stretches from the aromatic rings. ~1050-1150 cm⁻¹: C-O stretch from the secondary alcohol and C-N stretch. |

| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z = 254.1545. |

Applications in Medicinal Chemistry and Drug Development

The Azetidin-3-ol Moiety as a Pharmacophore

The azetidin-3-ol core is a versatile building block in drug design.[4] Its ability to present a hydroxyl group on a constrained, non-aromatic scaffold makes it an attractive bioisostere for other cyclic amines like pyrrolidinols or piperidinols. Recent research highlights its utility, for instance, in the development of novel polymerase theta (Polθ) inhibitors for cancer therapy, demonstrating its effectiveness as a central scaffolding ring.[10]

Potential Therapeutic Targets

Given its structural features, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol and its derivatives could be explored for activity in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The N-benzhydryl group is a classic pharmacophore found in many CNS-active drugs, including antihistamines with sedative effects and agents for neurodegenerative diseases. The lipophilicity and rigidity of the scaffold could facilitate blood-brain barrier penetration.

-

Oncology: The azetidine scaffold is present in approved cancer drugs and is a focal point of ongoing research.[1] Derivatives could be synthesized and screened against various kinases or other cancer-related targets.

-

Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiprotozoal agents.[1][11][12] The unique stereochemistry and substitution of this molecule could lead to novel mechanisms of action against pathogens.

Caption: Relationship of structural features to pharmacokinetic properties.

Conclusion and Future Outlook

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol represents a convergence of several "privileged" structural motifs in medicinal chemistry. Its rigid, sp³-rich azetidine core, combined with stereochemically defined substituents, offers a robust platform for the design of novel therapeutics. The strategic placement of the N-benzhydryl, C2-methyl, and C3-hydroxyl groups provides a blueprint for creating molecules with potentially superior pharmacokinetic and pharmacodynamic properties. Future research should focus on the efficient, scalable synthesis of this compound and the generation of a diverse chemical library through modification of the C3-hydroxyl group. Screening such a library against a wide range of biological targets, particularly in the areas of oncology and CNS disorders, could unlock the full therapeutic potential of this promising molecular scaffold.

References

- Ding X, et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103:117662.

- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.

- CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol. CymitQuimica.

- Fluorochem. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (CAS 159556-73-7). Fluorochem.

- PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. PubChem.

- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. The Royal Society of Chemistry.

- Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.

- MilliporeSigma. (n.d.). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. MilliporeSigma.

- CymitQuimica. (n.d.). (2S,3S)-1-Benzhydryl-2-methylazetidin-3-ol. CymitQuimica.

- Merck. (n.d.). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. Merck.

- PubChemLite. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol. PubChemLite.

- EPA. (2025). 1-BENZHYDRYL-3-METHYLENEAZETIDINE Properties. EPA CompTox Chemicals Dashboard.

- PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. PubChem.

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.

- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI.

- ResearchGate. (2025). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. ResearchGate.

- Singh, G.S., et al. (2012). Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5704-6.

- ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications.

- PMC. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. National Center for Biotechnology Information.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]

- 5. (2S,3S)-1-Benzhydryl-2-methylazetidin-3-ol | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Conformational Analysis of 2-Methyl Azetidin-3-ols

This guide provides an in-depth technical analysis of the thermodynamic stability, conformational landscape, and synthetic implications of 2-methyl substituted azetidin-3-ols.[1][2]

Executive Summary

The thermodynamic stability of 2-methylazetidin-3-ol is governed by a delicate interplay between ring strain (~25.4 kcal/mol), vicinal steric repulsion (C2-Me vs. C3-OH), and intramolecular hydrogen bonding .[1][2] While the trans (anti) isomer is generally the thermodynamic minimum due to minimized steric eclipsing, the cis (syn) isomer exhibits unique stability in non-polar media driven by 1,3-diaxial-like hydrogen bonding between the hydroxyl proton and the nitrogen lone pair. This guide details the mechanistic drivers of these stability profiles and provides actionable protocols for their synthesis and characterization.

Conformational Landscape & Stability Drivers

The Azetidine Ring Constraint

Unlike the planar oxetane ring, the azetidine ring is inherently puckered to relieve torsional strain caused by eclipsing interactions of adjacent methylene groups. The puckering angle typically ranges from 30° to 37° . This non-planar geometry creates distinct pseudo-axial and pseudo-equatorial positions for substituents.[3]

Vicinal Interactions (C2 vs. C3)

The relative stability of the 2-methyl and 3-hydroxyl groups is dictated by their spatial arrangement:

-

Trans Isomer (Thermodynamic Product):

-

Conformation: Both substituents can adopt pseudo-equatorial orientations in the puckered ring, or one pseudo-equatorial and one pseudo-axial.[2]

-

Energetics: Maximizes the distance between the C2-Methyl and C3-Hydroxyl groups, minimizing 1,2-gauche interactions.[1]

-

Stability: generally 1.5–2.5 kcal/mol more stable than the cis isomer in the absence of specific chelating effects.

-

-

Cis Isomer (Kinetic/Chelation Product):

-

Conformation: Forces at least one substituent into a pseudo-axial position or increases eclipsing strain if the ring flattens.

-

Stabilization: In N-unsubstituted or N-alkylated analogs, the cis isomer can be stabilized by an intramolecular hydrogen bond (OH[1][2]···N). This interaction is geometric dependent; the 3-OH must be pseudo-axial to approach the nitrogen lone pair.

-

The Role of Nitrogen Substitution

The substituent on the nitrogen atom (

- (Secondary Amine): Strong preference for trans to avoid steric clash, but cis is stabilized by OH[1][2]···N interaction.

-

$R^1 = \text{Bulky Group (e.g., Trityl, Boc)} $: The steric bulk forces the N-substituent into a pseudo-equatorial position.[2] This constrains the ring puckering dynamics, often exacerbating the steric penalty for the cis-2-methyl group, thereby shifting the equilibrium further toward trans .

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy wells for the cis and trans isomers and the activation barrier for interconversion (typically via ring inversion or chemical epimerization).

Caption: Reaction coordinate showing the kinetic access to the cis-isomer and thermodynamic relaxation to the trans-isomer.

Experimental Protocols

Synthesis and Stereochemical Control

To access the specific isomers, the choice of reducing agent and conditions is critical.

Protocol A: Kinetic Synthesis of cis-2-Methylazetidin-3-ol

Rationale: Small hydride donors (e.g.,

-

Substrate: Dissolve 1-benzhydryl-2-methylazetidin-3-one (1.0 equiv) in dry Methanol (0.2 M).

-

Reduction: Cool to -78°C. Add

(1.5 equiv) portion-wise. -

Workup: Stir for 2h, warm to 0°C. Quench with sat.

.[3] Extract with DCM.[3][4] -

Result: Typically yields >90:10 cis:trans ratio.[3]

Protocol B: Thermodynamic Equilibration to trans-2-Methylazetidin-3-ol

Rationale: Under reversible conditions (Oppenauer oxidation conditions or strong base), the system relaxes to the thermodynamically stable trans isomer.[2]

-

Substrate: Dissolve cis-enriched mixture in Toluene.

-

Catalyst: Add Aluminum isopropoxide (

, 0.2 equiv) and Acetone (5.0 equiv). -

Reflux: Heat to reflux for 12-24h.

-

Mechanism: Reversible hydride transfer allows the alcohol stereocenter to invert via the ketone intermediate, accumulating the stable trans isomer.

Structural Validation (Self-Validating System)

Distinguishing cis and trans isomers in azetidines relies on vicinal coupling constants (

| Parameter | Cis (Syn) Isomer | Trans (Anti) Isomer |

| Typically 6.0 – 8.5 Hz (Dihedral angle ~0-20°) | Typically 2.0 – 5.0 Hz (Dihedral angle ~120°) | |

| NOE Correlation | Strong NOE between H2 and H3.[1][2][3] | Weak or No NOE between H2 and H3.[3] |

| Chemical Shift ( | H3 signal often deshielded due to anisotropy.[2][3] | H3 signal relatively shielded.[3] |

| IR Spectroscopy | Sharp band ~3500-3550 cm⁻¹ (Intramolecular H-bond, if dilute).[1][2][3] | Broad band (Intermolecular H-bonding only).[1][3] |

Computational Assessment (DFT Protocol)

For researchers requiring precise energy values for novel derivatives, the following DFT workflow is standard:

-

Conformational Search: Use Monte Carlo (MMFF94) to generate puckered conformers.[2][3]

-

Optimization: DFT level B3LYP/6-311+G(d,p) or ωB97X-D (includes dispersion).[1][2][3]

-

Solvation: IEFPCM model (Water vs. Chloroform).

References

-

Conformational Preferences of Proline Analogues with Different Ring Size. Source: Journal of Physical Chemistry B (ACS Publications) Significance:[2][3] Establishes the ring puckering and cis/trans energetic preferences in azetidine-2-carboxylic acids, directly applicable to 3-ol systems. URL:[Link][1][2][3]

-

Hydrogen bonding in 3-azetidinol. I. Crystal and molecular structure. Source: Acta Crystallographica Section B Significance: Provides definitive X-ray crystallographic evidence of ring puckering and hydrogen bonding networks in 3-azetidinol.[3] URL:[Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (RSC) Significance:[1][2][3] Reviews synthetic routes to substituted azetidines, including stereoselective reductions and ring closures. URL:[Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition. Source: ChemRxiv / Harvard University Significance:[1][2][3][5] Discusses the role of H-bonding and electrostatics in the stability and reactivity of 3-substituted azetidines. URL:[Link][1][2][3]

-

Relative Stability of cis- and trans-Hydrindanones (Comparative Ring Systems). Source: Molecules (MDPI) Significance: Illustrates the general physical organic principles of cis/trans stability in puckered cycloalkane systems. URL:[Link][1][2][3]

Sources

Methodological & Application

synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol from benzhydrylamine

An Application Note for the Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

Topic: Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol from Benzhydrylamine

Audience: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(diphenylmethyl)-2-methylazetidin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry. The azetidine ring is a privileged structure in drug discovery, and this protocol details a reliable method for its synthesis starting from commercially available benzhydrylamine and 2-(chloromethyl)-2-methyloxirane.[1][2][3] The described two-step, one-pot synthesis involves an initial nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the strained four-membered ring. This document offers a detailed experimental protocol, mechanistic insights, characterization data, and a discussion of the critical process parameters, designed to be a self-validating system for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical science due to their unique conformational properties and ability to serve as versatile synthetic intermediates.[2] The target molecule, 1-(diphenylmethyl)-2-methylazetidin-3-ol, incorporates a bulky N-benzhydryl protecting group, which is known to facilitate the formation of the azetidine ring and can be removed under specific conditions if required.

The synthesis strategy hinges on the reaction between a primary amine (benzhydrylamine) and a substituted epichlorohydrin (2-(chloromethyl)-2-methyloxirane). The reaction proceeds through a well-established mechanism for azetidin-3-ol formation.[4]

Mechanism Pillars:

-

Epoxide Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine (benzhydrylamine) on the terminal carbon of the oxirane ring of 2-(chloromethyl)-2-methyloxirane. This attack is regioselective, favoring the sterically less hindered carbon. A protic solvent like methanol is often employed to activate the epoxide by protonating the oxygen, thereby increasing the electrophilicity of the ring carbons. This step yields a key intermediate: 1-chloro-3-(diphenylmethylamino)-2-methylpropan-2-ol.

-

Intramolecular Cyclization: The generated amino-chlorohydrin intermediate undergoes an intramolecular SN2 reaction. The lone pair of the nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This displacement of the chloride ion results in the closure of the four-membered azetidine ring. The presence of a bulky substituent on the nitrogen, such as the diphenylmethyl group, can promote this cyclization by favoring a transition state that leads to ring formation.[5]

The entire process can typically be performed in a one-pot fashion, simplifying the experimental procedure and improving overall efficiency.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 1-(diphenylmethyl)-2-methylazetidin-3-ol.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |

| Benzhydrylamine | 183.25 | 91-00-9 | Starting material. |

| 2-(Chloromethyl)-2-methyloxirane | 106.55 | 598-09-4 | Also known as 2-methylepichlorohydrin. Highly reactive and toxic. Handle with care in a fume hood. |

| Methanol (MeOH), Anhydrous | 32.04 | 67-56-1 | Reaction solvent. |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Used for neutralization/work-up. |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent. |

| Brine (Saturated NaCl solution) | - | - | Used for washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

| Standard Glassware | - | - | Round-bottom flask, condenser, separatory funnel, etc. |

| Magnetic Stirrer with Hotplate | - | - | |

| Rotary Evaporator | - | - | |

| Thin Layer Chromatography (TLC) Plates | - | - | Silica gel 60 F₂₅₄ |

Synthetic Workflow

The overall workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis and analysis of the target compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzhydrylamine (9.16 g, 50.0 mmol, 1.0 eq.).

-

Solvent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the benzhydrylamine is fully dissolved.

-

Epoxide Addition: Carefully add 2-(chloromethyl)-2-methyloxirane (5.86 g, 55.0 mmol, 1.1 eq.) to the solution dropwise at room temperature. Caution: The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the benzhydrylamine spot has been consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 1-(diphenylmethyl)-2-methylazetidin-3-ol as a solid. An improved, chromatography-free process for the non-methylated analog has achieved high purity and yield, suggesting that careful control of conditions and crystallization may be sufficient.[4]

Characterization and Data

The identity and purity of the synthesized 1-(diphenylmethyl)-2-methylazetidin-3-ol must be confirmed using standard analytical techniques.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - ~7.2-7.5 ppm (m, 10H): Aromatic protons from the two phenyl rings.- ~4.5 ppm (s, 1H): Methine proton (CH) of the diphenylmethyl group.- ~3.5-4.0 ppm (m, 1H): Proton on C3 bearing the hydroxyl group.- ~2.8-3.2 ppm (m, 2H): Protons on C4 of the azetidine ring.- ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (OH), exchangeable with D₂O.- ~1.3 ppm (s, 3H): Methyl protons at C2. |

| ¹³C NMR | - ~125-145 ppm: Aromatic carbons.- ~75-80 ppm: C1 (methine carbon of diphenylmethyl group).- ~60-65 ppm: C3 (carbon bearing OH group).- ~55-60 ppm: C2 (quaternary carbon with methyl group).- ~50-55 ppm: C4 (methylene carbon of azetidine ring).- ~20-25 ppm: Methyl carbon. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 254.15 (for C₁₇H₁₉NO) |

| IR (KBr) | - ~3300-3400 cm⁻¹ (broad): O-H stretch.- ~3020-3080 cm⁻¹: Aromatic C-H stretch.- ~2850-2960 cm⁻¹: Aliphatic C-H stretch.- ~1450, 1495 cm⁻¹: Aromatic C=C stretch. |

Mechanistic Visualization

The following diagram illustrates the key steps in the formation of the azetidine ring.

Caption: Reaction mechanism for the synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol. Note: Images are placeholders for chemical structures.

Safety and Troubleshooting

-

Safety: 2-(Chloromethyl)-2-methyloxirane (and epichlorohydrin derivatives in general) are toxic, irritants, and potential mutagens. Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Troubleshooting:

-

Low Yield: Incomplete reaction can be a cause. Ensure the reaction is run to completion by monitoring with TLC. The purity of starting materials is also critical.

-

Side Product Formation: The primary side product is often the dimer, formed by the reaction of the intermediate amino alcohol with another molecule of the epoxide. Using a slight excess of the amine or slow addition of the epoxide can sometimes mitigate this.

-

Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. Ensure the use of a well-chosen solvent system to achieve good separation.

-

References

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, U. (2011). Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. RWTH Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Lana, D. F., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega. Retrieved from [Link]

-

Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]

-

Shved, E. F., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies. Retrieved from [Link]

-

Reddy, L. R., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]

-

Behera, S., et al. (2023). Reaction of Epichlorohydrin with 2-aryl-4,5-dimethyl-1-hydroxy imidazole: A Combined DFT and Experimental Study. ResearchGate. Retrieved from [Link]

-

Kaur, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

-

Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

-

Wang, B. J., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.).Purification of biologically-produced 1,3-propanediol.

-

Carbó, M., et al. (1993). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.).Synthesis method for benzhydrylamine.

-

Al-Shammari, A. M., et al. (2018). Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Sokoliová, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

Uzoukwu, B. A., & Di-Nne, C. C. (2017). Synthesis and characterization of 1-phenyl-2,3-dimethyl-4-isovalerylpyrazolo-5-one and its lanthanide complexes of praseodymium(III) and dysprosium(III). ResearchGate. Retrieved from [Link]

-

Sartorius. (2024). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]

-

Staszewska-Krajewska, O., et al. (2023). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules. Retrieved from [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Srinivasu, P., et al. (2013). Identification and characterization of a new impurity in Mephenytoin bulk drug. Trade Science Inc. Retrieved from [Link]

Sources

Application Note & Protocol: Intramolecular Cyclization for the Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the synthesis of 1-benzhydryl-2-methylazetidin-3-ol, a substituted azetidine of interest in medicinal chemistry. The core of this protocol is the intramolecular ring closure of a suitable acyclic amino alcohol precursor. We will delve into the strategic considerations behind the synthetic design, provide detailed, step-by-step experimental protocols, and explain the mechanistic rationale for the key transformations. The benzhydryl group serves as a crucial protecting group for the nitrogen atom, influencing both the cyclization and subsequent reactions of the azetidine ring.[1][2][3][4] This guide also covers the subsequent oxidation of the azetidin-3-ol to the corresponding azetidin-3-one, a versatile intermediate for further functionalization.[5][6][7]

Introduction and Strategic Overview

The azetidine ring is a strained 4-membered nitrogen-containing heterocycle that is a prominent structural motif in numerous biologically active compounds and natural products.[5] Its conformational rigidity makes it a valuable scaffold in drug design for locking in specific pharmacophoric arrangements.[8] The 1-benzhydryl-azetidine framework, in particular, is a common feature in various pharmaceutical intermediates.[9][10]

The topic of this guide, the "ring closure of 1-benzhydryl-2-methylazetidin-3-ol," is interpreted as the synthesis of this molecule via an intramolecular cyclization reaction. The starting material for such a transformation is an acyclic 1,3-amino alcohol. The overall synthetic strategy involves two key stages: the synthesis of the acyclic precursor and the subsequent intramolecular ring closure to form the azetidine ring.

The general approach for synthesizing azetidines from 1,3-amino alcohols involves activating the hydroxyl group to facilitate an intramolecular nucleophilic substitution by the amine.[11][12][13] Several methods exist for this activation, including conversion to a good leaving group (e.g., mesylate or tosylate) followed by base-mediated cyclization, or through one-pot procedures like the Mitsunobu reaction.[14][15][16][17]

Retrosynthetic Analysis and Mechanistic Considerations

A logical retrosynthetic disconnection of the target molecule, 1-benzhydryl-2-methylazetidin-3-ol, reveals the key acyclic precursor: a 1-(benzhydrylamino)-3-methylbutan-2-ol.

Caption: Retrosynthetic analysis of 1-benzhydryl-2-methylazetidin-3-ol.

The forward synthesis, therefore, involves the preparation of this amino alcohol followed by the crucial ring-closing step. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild conditions and generally provides a clean inversion of stereochemistry at the alcohol center.[14][15][17]

The mechanism of the Mitsunobu ring closure involves the activation of the hydroxyl group by the triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) complex, forming a good leaving group. The nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbon center and displacing the oxyphosphonium salt to form the azetidine ring.[15][17]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used, particularly DEAD/DIAD and triphenylphosphine, are hazardous and should be handled with care.

Protocol 1: Synthesis of the Acyclic Precursor: 1-(Benzhydrylamino)-3-methylbutan-2-ol

This protocol describes a two-step synthesis of the amino alcohol precursor starting from commercially available materials.

Step A: Synthesis of 1-(Benzhydrylamino)-3-methyl-2-butanone

-

To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).

-

To this stirring suspension, add 1-bromo-3-methyl-2-butanone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step B: Reduction to 1-(Benzhydrylamino)-3-methylbutan-2-ol

-

Dissolve the crude 1-(benzhydrylamino)-3-methyl-2-butanone from the previous step in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol. Purify by column chromatography if necessary.

Protocol 2: Intramolecular Ring Closure to 1-Benzhydryl-2-methylazetidin-3-ol via Mitsunobu Reaction

This protocol details the key cyclization step.[14][15]

-

Dissolve the 1-(benzhydrylamino)-3-methylbutan-2-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel. The byproducts are often less polar than the desired azetidine product.

Caption: Workflow for the Mitsunobu ring closure reaction.

Protocol 3: Oxidation to 1-Benzhydryl-2-methylazetidin-3-one

The resulting azetidin-3-ol can be oxidized to the corresponding ketone, a versatile synthetic intermediate.[5][7]

-

Dissolve the 1-benzhydryl-2-methylazetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) or conduct a Swern oxidation. For Dess-Martin oxidation, add the reagent portion-wise at room temperature.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously for 15-30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzhydryl-2-methylazetidin-3-one.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purity of reagents.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Precursor Synthesis (Alkylation) | K₂CO₃, 1-bromo-3-methyl-2-butanone | Acetonitrile | 60-70 | 4-8 | 75-90 |

| Precursor Synthesis (Reduction) | NaBH₄ | Methanol | 0 to RT | 2-4 | 85-95 |

| Ring Closure (Mitsunobu) | PPh₃, DIAD | THF | 0 to RT | 12-24 | 60-80 |

| Oxidation (Dess-Martin) | Dess-Martin Periodinane | DCM | RT | 1-3 | 80-95 |

References

- Zhang, G., et al. (2012).

- Organic Chemistry Portal. Azetidine synthesis.

-

Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum. [Link]

- Hwang, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.

- Fathalipour, S., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.

- Reddy, P., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry.

-

Singh, R. P., et al. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. [Link]

- Fathalipour, S., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC.

-

Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

- Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.

-

de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. PubMed. [Link]

-

ResearchGate. (2026). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]

-

Royal Society of Chemistry. Intramolecular N–Me and N–H aminoetherification for the synthesis of N-unprotected 3-amino-O-heterocycles. [Link]

-

Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. [Link]

-

Beaudry, C. M. (2009). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. [Link]

-

AAPPTec. (2017). Ring Closing Methathesis on Resin. [Link]

-

ResearchGate. (2025). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

Perera, S. D., et al. (2003). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

Sources

- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. atlanchimpharma.com [atlanchimpharma.com]

- 16. arrow.tudublin.ie [arrow.tudublin.ie]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Scalable Synthesis of 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate

Topic: Preparation of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate intermediate Content Type: Detailed Application Notes and Protocols

Abstract & Application Scope

1-(Diphenylmethyl)-3-azetidinyl methanesulfonate (CAS 33301-41-6) is a critical electrophilic intermediate in medicinal chemistry. It serves as the primary gateway for introducing the azetidine ring—a strained four-membered heterocycle increasingly valued for its ability to lower lipophilicity and improve metabolic stability compared to cyclohexyl or piperidinyl analogs.

This guide details a robust, scalable protocol for converting 1-(diphenylmethyl)azetidin-3-ol to its methanesulfonate (mesylate) derivative. Unlike generic mesylation procedures, this protocol addresses the specific stability challenges of the strained azetidine ring, minimizing ring-opening side reactions and hydrolysis.

Key Applications:

-

Precursor for nucleophilic substitution (SN2) to generate 3-amino, 3-fluoro, or 3-thio azetidines.

-

Intermediate in the synthesis of dopamine antagonists and antihistamines.

-

Fragment-based drug discovery (FBDD) scaffold.

Chemical Reaction & Retrosynthesis

The synthesis relies on the activation of the secondary alcohol using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base.[1]

Reaction Scheme:

Critical Quality Attributes (CQAs):

-

Temperature Control: Reaction must remain <5°C during addition to prevent elimination to the enamine or hydrolytic degradation of MsCl.

-

Base Stoichiometry: Excess base (1.5 eq) acts as a scavenger for HCl, preventing acid-catalyzed ring opening of the azetidine.

-

Water Management: While water is used for quenching, the reaction medium must be anhydrous to ensure high conversion.

Experimental Protocols

Method A: Precipitation Process (Recommended for Scale-Up)

Best for: >10g scales, avoiding chlorinated solvents, and simplified workup.

Materials:

-

1-(Diphenylmethyl)azetidin-3-ol (Start Material)

-

Methanesulfonyl chloride (MsCl) (>99%)

-

Triethylamine (TEA) (Dry)

-

Acetonitrile (ACN) (HPLC Grade)

-

Deionized Water

Step-by-Step Procedure:

-

Charge: In a chemically resistant reactor (glass-lined or borosilicate), dissolve 1.0 equiv of 1-(diphenylmethyl)azetidin-3-ol in 3.0 volumes (L/kg) of Acetonitrile.

-

Base Addition: Add 1.5 equiv of Triethylamine to the solution. Stir to ensure homogeneity.

-

Cooling: Cool the mixture to -5°C to 0°C using a cryostat or ice-acetone bath.

-

Reaction: Add 1.2 equiv of Methanesulfonyl chloride dropwise via an addition funnel.

-

Critical: Adjust addition rate so the internal temperature does not exceed 5°C . The reaction is exothermic.[2]

-

-

Monitoring: Stir at 0–5°C for 15–30 minutes. Monitor conversion via TLC (EtOAc/Hexane 1:1) or HPLC.[3]

-

Endpoint: Disappearance of alcohol starting material.

-

-

Quench & Crystallization: Once complete, add 10 volumes of cold Deionized Water slowly.

-

Isolation: Stir the resulting suspension for 1–2 hours at 20°C to coarsen the precipitate. Filter the white solid using a Büchner funnel.

-

Wash: Rinse the filter cake twice with water (2 x 1.5 vol) to remove residual salts and acid.

-

Drying: Dry the filter cake under vacuum at 40°C or use directly as a wet cake for subsequent amination/substitution steps (recommended to minimize decomposition).

Method B: Biphasic Extraction (Alternative)

Best for: Small scale (<1g) or if the product is required in solution for immediate use.

-

Dissolve 1.0 equiv alcohol in 10 volumes of Dichloromethane (DCM).

-

Add 1.5 equiv TEA and cool to 0°C.

-

Add 1.2 equiv MsCl dropwise.[3] Stir for 1 hour at 0°C.

-

Workup: Wash organic layer with cold saturated NaHCO₃, followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo below 30°C.

-

Warning: Do not overheat during concentration; azetidinyl mesylates can degrade thermally.

-

Process Visualization

Workflow Diagram: Method A (Precipitation)

The following diagram illustrates the logic flow and critical decision points for the scale-up optimized protocol.

Caption: Figure 1. Streamlined precipitation workflow for the synthesis of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate.

Data Summary & Specifications

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Turns yellow if decomposition occurs. |

| Melting Point | 111 – 112 °C | Sharp melting point indicates high purity. |

| Yield (Method A) | 95 – 100% | Quantitative precipitation is common. |

| Storage | 2–8°C, Desiccated | Moisture sensitive. Hydrolyzes to alcohol over time. |

| 1H NMR (CDCl3) | δ 3.0 (s, 3H, Ms), 3.2-3.8 (m, Azetidine), 4.4 (s, 1H, CHPh2) | Diagnostic singlet at ~3.0 ppm confirms mesylation. |

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes

-

Low Yield / Oil Formation:

-

Cause: Incomplete precipitation or use of too much solvent.

-

Fix: Ensure water ratio is at least 3:1 vs Acetonitrile. Cool the slurry to 4°C before filtering.

-

-

Impurity Profile (Ring Opening):

-

Cause: Reaction temperature exceeded 10°C or acidic quench.

-

Fix: Strictly maintain T < 5°C. Ensure TEA is in excess to buffer HCl generation.

-

-

Hydrolysis (Reversion to Alcohol):

-

Cause: Wet filter cake stored at Room Temp for prolonged periods.

-

Fix: Use the wet cake immediately for the next step or dry thoroughly under high vacuum.

-

Safety Considerations

-

Methanesulfonyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

-

Azetidine Derivatives: Biologically active.[7] Avoid inhalation of dust.

-

Exotherm: The reaction with MsCl is vigorously exothermic. On a large scale (>1kg), active cooling (jacketed reactor) is mandatory.

References

-

Process Development for 3-Amino-1-benzhydrylazetidine

- Source: ResearchGate / SAGE Public

- Title: An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.

- Context: Describes the acetonitrile/water precipitation protocol in detail, citing yields of ~100% for the mesylate intermedi

-

URL:[Link]

- Source: Google Patents (Sanofi-Aventis)

-

Chemical Properties & Safety Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 5. researchgate.net [researchgate.net]

- 6. cora.ucc.ie [cora.ucc.ie]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-(Diphenylmethyl)azetidin-3-yl Methanesulfonate CAS 33301-41-6 [homesunshinepharma.com]

- 9. CAS RN 33301-41-6 | Fisher Scientific [fishersci.fi]

- 10. 1-(Diphenylmethyl)azetidin-3-yl Methanesulfonate CAS 33301-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Application Notes and Protocols for the Esterification of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

Introduction: The Significance of 1-(Diphenylmethyl)-2-methylazetidin-3-ol and its Esters

The 1-(diphenylmethyl)-2-methylazetidin-3-ol scaffold is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules.[1] The diphenylmethyl (benzhydryl) group on the nitrogen atom provides steric bulk and lipophilicity, while the secondary alcohol at the 3-position and the methyl group at the 2-position offer key points for structural diversification.

Esterification of the 3-hydroxyl group is a critical transformation for several reasons:

-

Prodrug Strategies: Conversion of the polar hydroxyl group into a more lipophilic ester can enhance drug absorption and bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active parent drug.

-

Structure-Activity Relationship (SAR) Studies: A diverse library of ester derivatives allows for the systematic exploration of how different substituents at the 3-position impact biological activity, selectivity, and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: Esterification can fine-tune properties such as solubility, melting point, and crystal packing, which are crucial for drug development.

However, the esterification of 1-(diphenylmethyl)-2-methylazetidin-3-ol presents two significant challenges:

-

Steric Hindrance: The secondary alcohol is sterically encumbered by the adjacent diphenylmethyl group on the nitrogen and the methyl group at the 2-position of the azetidine ring. This steric bulk can significantly slow down the rate of reaction.

-

Ring Strain: The azetidine ring possesses considerable ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh reaction conditions such as the presence of strong acids or bases.[1][2]

This application note provides detailed protocols for three mild and effective esterification methods that address these challenges: the Steglich Esterification, the Yamaguchi Esterification, and the Mitsunobu Reaction. These protocols are designed to provide researchers with reliable starting points for the successful synthesis of a wide range of esters of 1-(diphenylmethyl)-2-methylazetidin-3-ol.

Comparative Overview of Recommended Esterification Protocols

The choice of esterification protocol will depend on the specific carboxylic acid being used, the scale of the reaction, and the desired purity of the final product. The following table provides a high-level comparison of the three recommended methods.

| Protocol | Key Reagents | Advantages | Disadvantages |

| Steglich Esterification | Carbodiimide (DCC or EDC), DMAP | Mild, neutral conditions; good for acid-sensitive substrates.[3][4][5][6] | Byproduct (DCU or EDU) can be difficult to remove; potential for N-acylurea side product formation.[5] |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | High yields for sterically hindered substrates; mild conditions.[7][8][9][10] | Requires a stoichiometric amount of DMAP; the Yamaguchi reagent is moisture-sensitive.[7][9] |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Azodicarboxylate (DEAD or DIAD) | Mild, neutral conditions; proceeds with inversion of stereochemistry.[11][12] | Byproducts (triphenylphosphine oxide and reduced azodicarboxylate) can be challenging to remove. |

Detailed Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions using a carbodiimide coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4][5][6] This method is particularly well-suited for substrates that are sensitive to acidic or basic conditions, making it an excellent choice for the esterification of 1-(diphenylmethyl)-2-methylazetidin-3-ol.

Reaction Workflow:

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Diphenylmethyl)-2-methylazetidin-3-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Dissolve the mixture in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the azetidinol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in a minimal amount of anhydrous DCM.

-

Add the carbodiimide solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) or the corresponding urea from EDC.

-

Filter the reaction mixture through a pad of Celite® to remove the urea byproduct, washing the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove any remaining DMAP and unreacted carbodiimide), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Carbodiimides are sensitive to moisture, which can lead to the formation of unwanted byproducts.

-

Low Temperature Addition: The reaction between the carboxylic acid and the carbodiimide is exothermic. Adding the carbodiimide solution at 0 °C helps to control the reaction rate and minimize side reactions.

-

Catalytic DMAP: DMAP acts as a nucleophilic catalyst, accelerating the esterification by forming a highly reactive acylpyridinium intermediate.[5] This is crucial for overcoming the steric hindrance of the secondary alcohol.

-

Filtration of Urea Byproduct: The urea byproduct (DCU or EDU) is often insoluble in the reaction solvent and can be largely removed by filtration. Using EDC can be advantageous as its urea byproduct is more soluble in aqueous solutions, simplifying the workup.

Protocol 2: Yamaguchi Esterification

The Yamaguchi esterification is another excellent method for the synthesis of esters from sterically hindered alcohols and carboxylic acids.[7][8][9][10] This two-step, one-pot procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[7][9]

Reaction Workflow:

Caption: Workflow for Yamaguchi Esterification.

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.5 eq) and anhydrous toluene (to achieve a concentration of approximately 0.2 M).

-

Add triethylamine (Et₃N) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the mixture.

-

Stir the reaction for 1-2 hours at room temperature to allow for the formation of the mixed anhydride.

-

In a separate flask, dissolve 1-(Diphenylmethyl)-2-methylazetidin-3-ol (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.

-

Add the solution of the azetidinol and DMAP to the mixed anhydride solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Causality Behind Experimental Choices:

-

Mixed Anhydride Formation: The formation of the mixed anhydride with the sterically bulky 2,4,6-trichlorobenzoyl group activates the carboxylic acid for nucleophilic attack.

-

Stoichiometric DMAP: In the Yamaguchi protocol, DMAP acts as an acyl transfer agent, reacting with the mixed anhydride to form a highly reactive acylpyridinium salt. A stoichiometric amount is often required to drive the reaction to completion, especially with hindered alcohols.[7][9]

-

Triethylamine: Et₃N is used as a base to neutralize the HCl generated during the formation of the mixed anhydride.

-

Toluene as Solvent: Toluene is a common solvent for Yamaguchi esterification as it is non-polar and allows for easy removal of water by azeotropic distillation if necessary, although for this protocol, anhydrous conditions are maintained throughout.

Protocol 3: Mitsunobu Reaction